molecular formula C19H24N2O3S B11489430 Butanoic acid, 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxo-, 4-methylcyclohexyl ester

Butanoic acid, 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxo-, 4-methylcyclohexyl ester

Cat. No.: B11489430
M. Wt: 360.5 g/mol
InChI Key: QMHSJCCPTUDVGF-UHFFFAOYSA-N
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Description

4-METHYLCYCLOHEXYL 3-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOATE is a complex organic compound that features a unique combination of functional groups, including a cyano group, a thiophene ring, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYLCYCLOHEXYL 3-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHYLCYCLOHEXYL 3-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOATE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Cyanating agents, isocyanates.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-METHYLCYCLOHEXYL 3-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYLCYCLOHEXYL 3-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and thiophene ring can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYLCYCLOHEXYL 3-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOATE is unique due to the presence of the 4-methylcyclohexyl group, which can influence the compound’s steric and electronic properties. This can result in different reactivity and binding characteristics compared to similar compounds.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

(4-methylcyclohexyl) 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoate

InChI

InChI=1S/C19H24N2O3S/c1-12-5-7-13(8-6-12)24-18(23)10-9-17(22)21-19-15(11-20)14-3-2-4-16(14)25-19/h12-13H,2-10H2,1H3,(H,21,22)

InChI Key

QMHSJCCPTUDVGF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC(=O)CCC(=O)NC2=C(C3=C(S2)CCC3)C#N

Origin of Product

United States

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